Ferrous chloride dihydrate is an excellent source of iron(II) (Fe²⁺) ions in aqueous solutions. These Fe²⁺ ions readily participate in various chemical reactions, making the compound valuable for:
[1] Iron(II) Chloride Dihydrate [American Elements]: [2] The Role of Iron in Health and Disease [National Institutes of Health]:
Ferrous chloride dihydrate serves as a starting material for the synthesis of various iron-based materials with specific properties. Here are some examples:
[3] Synthesis of Iron Nanoparticles by Chemical Reduction Method [National Institutes of Health]: [4] Synthesis of Hematite (α-Fe2O3) Nanoparticles from FeCl2 Solution [National Institutes of Health]:
Ferrous chloride dihydrate, with the chemical formula FeCl₂·2H₂O, is a hydrated form of ferrous chloride. It typically appears as a pale green or yellowish crystalline solid. This compound is highly soluble in water, forming pale green solutions. Ferrous chloride dihydrate is paramagnetic and exhibits a monoclinic crystal structure, making it distinct from its anhydrous counterpart. It is primarily produced through the reaction of iron with hydrochloric acid or by treating iron oxide with hydrochloric acid .
These reactions highlight the versatility of ferrous chloride dihydrate in coordination chemistry and its reactivity in different environments.
Ferrous chloride dihydrate can be synthesized through several methods:
Ferrous chloride dihydrate stands out due to its specific hydration level that influences its solubility and reactivity compared to other forms of ferrous or ferric compounds. Its applications in wastewater treatment and pigment production further distinguish it from related compounds.
Ferrous chloride dihydrate has been studied for its interactions with various compounds:
These interactions are crucial for understanding its pharmacological effects and potential side effects when used as a dietary supplement or pharmaceutical agent.
| Hydration state | Crystal system | Space group | a/Å | b/Å | c/Å | β/° | Volume/ų | Reference |
|---|---|---|---|---|---|---|---|---|
| FeCl₂·H₂O | Tetragonal | P4/ncc | 17.632 [1] | 17.632 [1] | 20.955 [1] | 90.00 [1] | 6,515 [1] | 77 |
| FeCl₂·2H₂O | Monoclinic | C2/m | 7.25(3) [2] | 8.40(3) [2] | 3.60(2) [2] | 98.2(2) [2] | 217 [2] | 3 |
| FeCl₂·2H₂O (rokühnite) | Monoclinic | C2/m | 7.396 [3] | 8.458 [3] | 3.638 [3] | 97.68 [3] | 222 [3] | 65 |
| FeCl₂·4H₂O | Monoclinic | P2₁/c | 5.885(3) [4] | 7.180(6) [4] | 8.514(4) [4] | 111.09(2) [4] | 336 [4] | 61 |
| FeCl₂ (anhydrous) | Trigonal | R-3m | 3.580 [5] | 3.580 [5] | 17.540 [5] | 120.00 [5] | 194.7 [5] | 73 |
Key observations
C2/m symmetry in the dihydrate yields a two-formula-unit cell (Z = 2) with Fe positions on mirror planes [2]. The glide component (c) produces alternating up–down orientation of octahedra, enforcing edge sharing along c.
| Parameter | Monohydrate → Dihydrate | Dihydrate → Tetrahydrate |
|---|---|---|
| H₂O insertion | +1 H₂O raises c from 3.60 Å to 20.96 Å via cell replication along c, retaining four-fold axis [1] | +2 H₂O enlarges β by 13° and shifts octahedral tilt, increasing interlayer spacing [4] |
| Density/g cm⁻³ | 2.46(1) [6] → 2.39 [2] | 2.39 [2] → 1.93 [7] |
| Chain topology | Infinite 3-D network collapses into 1-D ribbons [1] | Ribbons rupture into isolated Fe(H₂O)₄Cl₂ octahedra stabilized by H-bonding [4] |
Differential scanning calorimetry shows dihydrate dehydrates to a transient monohydrate at 105 °C before collapsing to anhydrous FeCl₂ at ≈160 °C under nitrogen flow [8]. Rehydration is rapid; Mössbauer spectra collected 2 h after air exposure recover the tetrahydrate doublet [2].
| Phase | Primary Fe environment | Fe–Cl/Å | Fe–O/Å | Connectivity | H-bond motifs |
|---|---|---|---|---|---|
| FeCl₂·2H₂O | Trans FeCl₂(H₂O)₄ octahedron sharing two μ-Cl edges [6] | 2.45 [6] | 2.09 [9] | Edge-sharing chains ∥ c [2] | O–H···Cl bridges link adjacent chains into layers [6] |
| FeCl₂·4H₂O | Mer FeCl₂(H₂O)₄ octahedron; no direct Cl–Cl edges [4] | 2.37 [8] | 2.10 [8] | Discrete; connected only by H-bonds [4] | Four water ligands form bifurcated O–H···Cl/O contacts [4] |
| FeCl₂ (anhydrous) | FeCl₆ octahedron in CdI₂-like slabs [5] | 2.47 [10] | – | Edge-sharing in 2-D layers | None |
Key points
| Feature | Dihydrate | Anhydrous |
|---|---|---|
| Dimensionality | 1-D chains propagating along c [2] | 2-D sheets stacked along c [5] |
| Octahedral link | Edge sharing via μ-Cl and μ-O | Edge sharing exclusively via μ-Cl |
| Inter-polyhedral angle (Cl–Fe–Cl) | 94.6° [6] | 90.0° ideal [5] |
| Magnetic pathway | Superexchange Fe–Cl–Fe 122° → weak antiferromagnetic [6] | Fe–Cl–Fe 90° → strong ferromagnetic sheets [10] |
Thermogravimetric analysis records a 14% mass loss (2 H₂O) at 120 °C translating to a 10% volume reduction as edge-sharing chains rearrange into sheets [8]. The a-axis contracts by 7%, whereas c expands to accommodate sheet stacking [2].
Hydrated phases exhibit hydrogen-bonded Cl⁻ channels (radius ≈2.1 Å), facilitating rapid Cl⁻ exchange noted in conductivity drops upon transformation to Fe[Cl₂(H₂O)₄]⁰ complexes [9]. The anhydrous member lacks these channels, leading to two orders-of-magnitude lower room-temperature ionic mobility [9] [10].
Ferrous chloride dihydrate stands at a structural crossroads: it marries the compact octahedral layers of the anhydrous salt with the hydrogen-bonded frameworks of higher hydrates. Its monoclinic chains balance chloride bridging and water coordination, yielding anisotropic lattices, versatile hydration dynamics, and distinctive magnetic superexchange. Understanding these features is essential for controlling phase behavior in synthesis, corrosion, and mineralogical contexts.